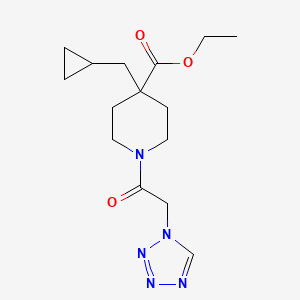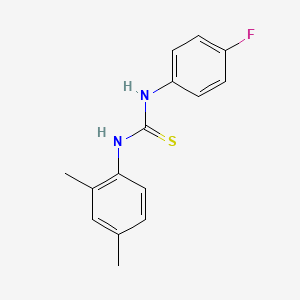
2,6-dimethyl-4-(4-nitrophenoxy)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-4-(4-nitrophenoxy)quinoline, also known as DNQ, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNQ is a quinoline derivative that has a nitrophenyl group attached to it. This compound has been used in various scientific studies due to its ability to act as a photosensitizer, which makes it useful in photolithography and photoresist applications.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline involves its ability to absorb light energy and transfer it to a photosensitive material. This process results in the formation of a chemical bond between the photosensitive material and the substrate. The reaction is initiated by the absorption of light energy by 2,6-dimethyl-4-(4-nitrophenoxy)quinoline, which leads to the formation of a reactive intermediate that can react with the photosensitive material.
Biochemical and Physiological Effects:
2,6-dimethyl-4-(4-nitrophenoxy)quinoline has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,6-dimethyl-4-(4-nitrophenoxy)quinoline can induce DNA damage and cell death in cancer cells. Additionally, 2,6-dimethyl-4-(4-nitrophenoxy)quinoline has been shown to have anti-inflammatory properties, which make it useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethyl-4-(4-nitrophenoxy)quinoline has several advantages and limitations for lab experiments. One of the advantages of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline is its ability to act as a photosensitizer, which makes it useful in photolithography and photoresist applications. Additionally, 2,6-dimethyl-4-(4-nitrophenoxy)quinoline has been shown to have anti-inflammatory properties, which make it useful in the treatment of various inflammatory diseases. However, one of the limitations of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline is its toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research involving 2,6-dimethyl-4-(4-nitrophenoxy)quinoline. One potential area of research is the development of new synthesis methods for 2,6-dimethyl-4-(4-nitrophenoxy)quinoline that are more efficient and environmentally friendly. Additionally, further research is needed to understand the mechanism of action of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline and its potential applications in the treatment of various diseases. Finally, there is a need for further research to explore the potential use of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline in the production of new materials, including polymers and coatings.
Méthodes De Synthèse
The synthesis of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline involves the reaction of 2,6-dimethylquinoline with 4-nitrophenol in the presence of a catalyst. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
2,6-dimethyl-4-(4-nitrophenoxy)quinoline has been extensively used in scientific research due to its unique properties. One of the primary applications of 2,6-dimethyl-4-(4-nitrophenoxy)quinoline is in photolithography and photoresist applications. 2,6-dimethyl-4-(4-nitrophenoxy)quinoline is used as a photosensitizer in the production of microelectronic components, including printed circuit boards and microchips.
Propriétés
IUPAC Name |
2,6-dimethyl-4-(4-nitrophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-3-8-16-15(9-11)17(10-12(2)18-16)22-14-6-4-13(5-7-14)19(20)21/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXKCKKASDYZOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-4-(4-nitrophenoxy)quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1-{3-[(1S*,5R*)-3-acetyl-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethanone](/img/structure/B5681307.png)


![N-cyclopropyl-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5681321.png)

![methyl 3-({[2-(4-morpholinyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B5681344.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(6-phenoxypyridin-3-yl)piperidine-4-carboxamide](/img/structure/B5681347.png)



![3-[(3-fluorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5681377.png)
![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5681382.png)